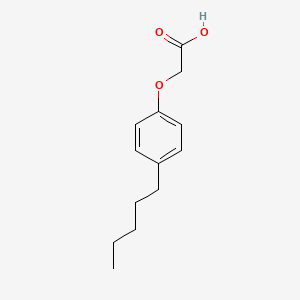

(4-Pentylphenoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Pentylphenoxy)acetic acid is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by a phenoxy group substituted with a pentyl chain at the para position and an acetic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Pentylphenoxy)acetic acid typically involves the reaction of 4-pentylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .

化学反応の分析

Types of Reactions: (4-Pentylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

(4-Pentylphenoxy)acetic acid has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (4-Pentylphenoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

類似化合物との比較

Phenoxyacetic acid: Similar structure but lacks the pentyl chain, leading to different physical and chemical properties.

4-Butylphenoxyacetic acid: Similar structure with a butyl chain instead of a pentyl chain, resulting in slightly different reactivity and applications.

Uniqueness: (4-Pentylphenoxy)acetic acid is unique due to its specific structural features, such as the pentyl chain, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

生物活性

(4-Pentylphenoxy)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : C13H18O3

- CAS Number : 13301530

- Molecular Weight : 222.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways, particularly those involved in inflammation and pain modulation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and prostaglandin E2 (PGE2), which are critical mediators in inflammatory processes.

Anti-Inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown reductions in TNF-α levels by approximately 61% and PGE2 by about 60% in animal models of inflammation .

Table 1: Anti-Inflammatory Effects of this compound Derivatives

| Compound | TNF-α Reduction (%) | PGE2 Reduction (%) |

|---|---|---|

| This compound | 61 | 60 |

| Celecoxib | 63.52 | 60.16 |

| Mefenamic Acid | 60.09 | 59.37 |

Safety Profile

In terms of safety, studies have indicated that this compound does not significantly affect liver and kidney function, as evidenced by stable serum levels of ALT, AST, creatinine, and urea in treated animals compared to controls .

Table 2: Liver and Kidney Function Assessment

| Parameter | Control Group | Treated Group this compound |

|---|---|---|

| ALT (U/L) | Normal Range | No significant change |

| AST (U/L) | Normal Range | No significant change |

| Creatinine (mg/dL) | Normal Range | No significant change |

| Urea (mg/dL) | Normal Range | No significant change |

Case Studies

- In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound led to a marked reduction in paw thickness and weight, indicating its efficacy as an anti-inflammatory agent without the common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Histopathological Analysis : Histological examinations revealed that the gastric mucosa of rats treated with this compound maintained a normal structure with minimal inflammatory cell infiltration, contrasting sharply with the ulcerogenic effects observed with mefenamic acid treatment .

特性

IUPAC Name |

2-(4-pentylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-5-11-6-8-12(9-7-11)16-10-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVFPSLQRRXKQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。